molecular formula C6H9F3N2O2 B14037746 3-Nitro-4-(trifluoromethyl)piperidine

3-Nitro-4-(trifluoromethyl)piperidine

Cat. No.: B14037746
M. Wt: 198.14 g/mol
InChI Key: MSPXIMIRWLDQCX-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a nitro group at the third position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethyl)piperidine typically involves the nitration of 4-(trifluoromethyl)piperidine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Raney nickel can also be employed to facilitate the hydrogenation steps involved in the synthesis of the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-Amino-4-(trifluoromethyl)piperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitropiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

Uniqueness

3-Nitro-4-(trifluoromethyl)piperidine is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9F3N2O2

Molecular Weight

198.14 g/mol

IUPAC Name

3-nitro-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H9F3N2O2/c7-6(8,9)4-1-2-10-3-5(4)11(12)13/h4-5,10H,1-3H2

InChI Key

MSPXIMIRWLDQCX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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